3-Bromo-4,6-difluoro-1H-indazole

Vue d'ensemble

Description

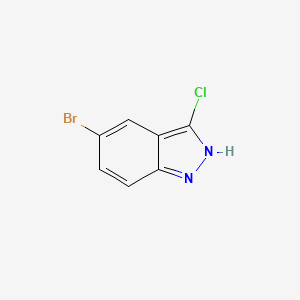

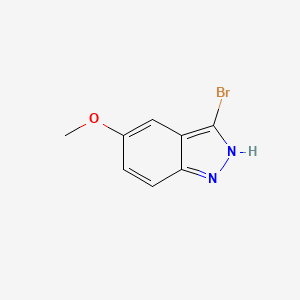

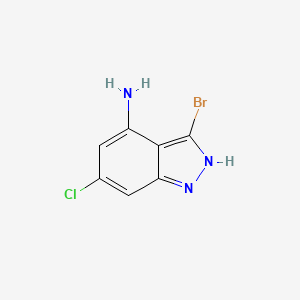

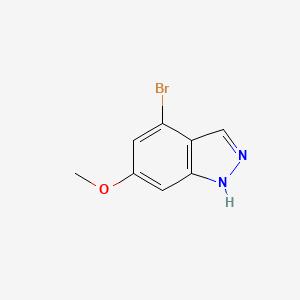

3-Bromo-4,6-difluoro-1H-indazole is a chemical compound with the molecular formula C7H3BrF2N2 . It has a molecular weight of 233.02 . The IUPAC name for this compound is 3-bromo-4,6-difluoro-1H-indazole .

Synthesis Analysis

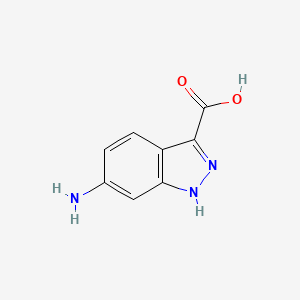

Indazole derivatives are important heterocycles in drug molecules and have gained considerable attention in the field of medicinal chemistry . Various methods have been developed to synthesize indazole derivatives . A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence .Molecular Structure Analysis

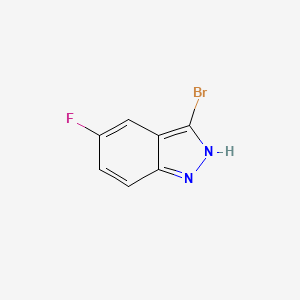

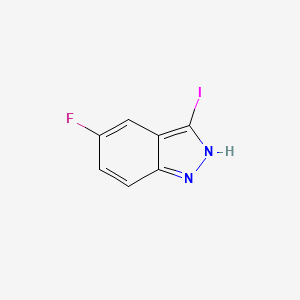

The molecular structure of 3-Bromo-4,6-difluoro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole derivatives display versatile biological activities and serve as structural motifs in drug molecules . They possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .Physical And Chemical Properties Analysis

3-Bromo-4,6-difluoro-1H-indazole is a solid compound that should be stored at 0-8°C .Applications De Recherche Scientifique

Application in Pharmaceutical Research

Summary of the Application

Indazole derivatives, including 3-Bromo-4,6-difluoro-1H-indazole, are key structural moieties in pharmaceutically relevant structures . They have found applications in the treatment of various diseases .

Methods of Application

The specific methods of application can vary depending on the disease being treated. Typically, these compounds are synthesized in a laboratory and then tested in vitro (in a test tube) or in vivo (in a living organism) for their therapeutic effects .

Results or Outcomes

Indazole derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . They have shown promising results in these areas .

Application in Synthetic Chemistry

Summary of the Application

3-Bromo-4,6-difluoro-1H-indazole is used in synthetic chemistry as a building block for the synthesis of more complex molecules .

Methods of Application

The compound can be used in various synthetic approaches to 1H- and 2H-indazoles, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

These synthetic approaches have been optimized and provide a variety of indazole derivatives, which can be used in further chemical reactions or biological studies .

Application in Material Science

Summary of the Application

3-Bromo-4,6-difluoro-1H-indazole is used in material science for the development of new materials with unique properties .

Methods of Application

The compound can be incorporated into polymers or other materials to modify their properties. The specific methods of application can vary depending on the material being developed .

Results or Outcomes

The incorporation of 3-Bromo-4,6-difluoro-1H-indazole into materials can result in improved properties such as increased strength, enhanced thermal stability, or improved electrical conductivity .

Application in Environmental Science

Summary of the Application

3-Bromo-4,6-difluoro-1H-indazole and its derivatives can be used in environmental science for the detection and removal of pollutants .

Methods of Application

The compound can be used in sensors to detect specific pollutants. It can also be used in materials designed to absorb or break down pollutants .

Results or Outcomes

The use of 3-Bromo-4,6-difluoro-1H-indazole in environmental science can contribute to the development of more effective methods for pollution control .

Safety And Hazards

Orientations Futures

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely focus on the development of new synthetic methods and the exploration of their biological activities.

Propriétés

IUPAC Name |

3-bromo-4,6-difluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGZJDWENSGDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646404 | |

| Record name | 3-Bromo-4,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,6-difluoro-1H-indazole | |

CAS RN |

887567-78-4 | |

| Record name | 3-Bromo-4,6-difluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.